molecular formula C13H8F3NO B7903751 2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde

2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde

Cat. No.: B7903751
M. Wt: 251.20 g/mol
InChI Key: WAIZVXFWKGPJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde is a nicotinaldehyde derivative featuring a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl (CF₃) group enhances lipophilicity, metabolic stability, and electron-withdrawing properties, which are advantageous in drug design .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-1-3-9(7-11)12-10(8-18)4-2-6-17-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIZVXFWKGPJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and nicotinic acid.

    Condensation Reaction: The key step involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and nicotinic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Aldehyde Functionalization

The aldehyde group undergoes nucleophilic additions and condensation reactions :

  • Schiff base formation : Reacts with amines (e.g., piperazine derivatives) to form imines. For instance, 6-hydroxy-nicotinaldehyde reacts with N1-Boc-piperazine via reductive amination using NaBH(OAc)₃ .

  • Cyclization : In the presence of TMSCF₃ and CsF, the aldehyde participates in intramolecular cyclization to form heterocycles like 1-trifluoromethyl-1,3-dihydrofuro[3,4-b]quinolines (88% yield for analogous compounds) .

Heterocycle Formation

2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde serves as a precursor for fused heterocycles:

  • Furoquinoline synthesis : Reacts with TMSCF₃ under basic conditions to form tricyclic structures. For example, 3-benzylidene-1-trifluoromethyl-furoquinoline (5a) is synthesized in 88% yield .

  • Spectroscopic characterization :

    • ¹H NMR : δ 8.18 (s, 1H), 7.82–7.78 (m, 3H), 5.94 (q, J = 6.0 Hz, 1H) .

    • ¹⁹F NMR : δ -63.2 (s, CF₃) .

Cross-Coupling Reactions

The aryl trifluoromethyl group enables Suzuki-Miyaura couplings for further derivatization:

  • Borylation : The 3-(trifluoromethyl)phenyl moiety can undergo palladium-catalyzed coupling with aryl boronic acids. Similar reactions for 2-(trifluoromethyl)pyridine derivatives achieve >90% yields .

Stability and Handling

  • Storage : Stable under inert atmospheres at –20°C.

  • Decomposition : Prolonged exposure to moisture may hydrolyze the aldehyde to carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

The trifluoromethyl group in 2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde contributes to its enhanced antimicrobial properties. Research has shown that derivatives of this compound exhibit potent activity against various bacterial strains, including those resistant to conventional antibiotics.

  • Mechanism of Action : The presence of the trifluoromethyl group increases lipophilicity, allowing better membrane penetration and interaction with bacterial targets.
  • Case Studies : In vitro studies have demonstrated that analogs of this compound show significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming established antibiotics like ciprofloxacin .

Antitubercular Properties

This compound has been investigated for its antitubercular activity, particularly as a potential treatment for drug-resistant strains of Mycobacterium tuberculosis.

  • Research Findings : A study indicated that compounds derived from nicotinaldehyde exhibited enhanced efficacy against both replicating and non-replicating forms of M. tuberculosis. The incorporation of the trifluoromethyl group was found to significantly improve the in vivo efficacy compared to non-fluorinated analogs .
  • Clinical Relevance : Given the rising incidence of drug-resistant tuberculosis, compounds like this compound are being explored as alternatives or adjuncts to existing therapies .

Synthesis of Bioactive Compounds

The versatility of this compound as a synthetic intermediate is noteworthy. It serves as a crucial building block in the development of various pharmaceutical agents.

  • Synthetic Applications : This compound has been utilized in the synthesis of more complex structures, including those targeting neglected tropical diseases and other infectious diseases .
  • Examples : The synthesis of novel nitroimidazoles and their derivatives has been facilitated by using this compound as a precursor, demonstrating its importance in drug discovery pipelines .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) associated with this compound is crucial for optimizing its pharmacological properties.

  • SAR Studies : Research has shown that modifications to the phenyl and pyridine rings can lead to significant changes in biological activity. For instance, varying the substituents on the phenyl ring can enhance selectivity and potency against specific microbial targets .
  • Data Table : Below is a summary table highlighting key findings from SAR studies related to this compound:
Compound StructureActivity TypeIC50 (µM)Reference
2-(3-CF3-phenyl)-nicotinaldehydeAntibacterial0.86
Trifluoromethyl derivativesAntitubercular<1
Various analogsAntiparasitic>30-fold improvement vs Miltefosine

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde, differing primarily in substituent position or functional groups:

Compound Name Substituent Position/Group Similarity Score* Key Features
6-(2,2,2-Trifluoroethoxy)nicotinaldehyde Trifluoroethoxy at pyridine C6 0.82 Enhanced lipophilicity; electron-deficient pyridine core
6-(Trifluoromethoxy)pyridin-3-amine Trifluoromethoxy at pyridine C6 0.77 Amino group introduces hydrogen-bonding potential
2-[3-(Trifluoromethyl)phenyl]-carboxhydrazides (6a–6f) Carboxhydrazide at pyrrole C5 Low PET inhibition in spinach chloroplasts

*Similarity scores based on CAS database comparisons ().

Key Observations :

  • Substituent Position : The placement of CF₃ on the phenyl ring (vs. pyridine in other analogs) may alter steric and electronic interactions. For example, 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde prioritizes pyridine modification, whereas the target compound focuses on phenyl substitution.
  • Functional Groups : Carboxhydrazides (e.g., compounds 6a–6f) exhibit lower inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts compared to aldehydes, suggesting that the aldehyde group in this compound may confer distinct reactivity or binding properties .

Computational and Methodological Considerations

  • Docking Studies: Tools like AutoDock Vina () can predict binding modes of this compound relative to analogs. For instance, the CF₃ group’s hydrophobicity may favor interactions with nonpolar enzyme pockets, while the aldehyde could form covalent adducts with nucleophilic residues.
  • Crystallography : While SHELX () is widely used for small-molecule refinement, structural data for the target compound is lacking. Comparative analysis with crystallized analogs (e.g., 3-chloro-N-phenyl-phthalimide in ) could clarify conformational preferences.

Biological Activity

2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde is an organic compound notable for its unique structural features, including a trifluoromethyl group and a nicotinaldehyde moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Molecular Structure

  • Molecular Formula : C13H8F3NO
  • Key Functional Groups : Trifluoromethyl group, aldehyde group, and pyridine derivative.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and nicotinic acid under reflux conditions with a suitable catalyst such as piperidine. The product is purified through recrystallization or column chromatography.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains. For example, derivatives with similar structures have been tested against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating promising results .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(3-Trifluoromethyl)phenylacetic acidStaphylococcus aureus8 µg/mL
3-(Trifluoromethyl)benzaldehydePseudomonas aeruginosa16 µg/mL

Anticancer Activity

The anticancer potential of trifluoromethyl-containing compounds has been explored in various studies. The lipophilicity imparted by the trifluoromethyl group enhances cellular uptake, allowing these compounds to interact effectively with cancer cell pathways. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, although specific experimental data is still required to validate these findings .

Case Study: Anticancer Screening

A recent study evaluated the cytotoxic effects of several trifluoromethyl-substituted compounds on human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Enzyme Inhibition

The mechanism of action for this compound includes the inhibition of specific enzymes involved in metabolic pathways. Compounds with similar structures have been shown to inhibit carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. This inhibition disrupts pH regulation within cancer cells, leading to increased apoptosis rates .

Table 2: Enzyme Inhibition Data

Compound NameTarget EnzymeInhibition Type
2-Amino-4-(trifluoromethyl)benzenesulfonamideCarbonic Anhydrase IXCompetitive Inhibition
2-(3-Trifluoromethyl)phenylpyridineAcetylcholinesteraseNon-competitive Inhibition

The biological activity of this compound is largely attributed to its ability to penetrate cell membranes due to the lipophilic nature of the trifluoromethyl group. Once inside the cell, it can interact with various molecular targets, modulating their activity and leading to observed biological effects such as antimicrobial action or cytotoxicity against cancer cells .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(3-(Trifluoromethyl)phenyl)nicotinaldehyde, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves Suzuki-Miyaura coupling between a trifluoromethyl-substituted arylboronic acid and a halogenated nicotinaldehyde precursor. For example, describes similar coupling strategies for trifluoromethylphenyl derivatives. Post-synthesis, intermediates should be characterized via 1H^1\text{H} NMR and 13C^13\text{C} NMR to confirm regioselectivity and purity. Mass spectrometry (ESI-MS) is critical for verifying molecular weight, as demonstrated in for analogous compounds .

Q. Which analytical techniques are optimal for detecting the aldehyde functional group in this compound?

  • Methodological Answer : Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a classical method to confirm aldehyde presence via hydrazone formation, detectable by HPLC or UV-Vis spectroscopy (). Additionally, 1H^1\text{H} NMR (δ ~9.5–10.5 ppm for aldehyde protons) and FT-IR (stretching at ~1700–1720 cm1^{-1}) provide complementary confirmation. For trace impurities, LC-MS with a C18 column and 0.1% TFA in acetonitrile/water is recommended .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the aldehyde moiety in cross-coupling reactions?

  • Methodological Answer : The -CF3_3 group stabilizes the aryl ring via inductive effects, reducing electron density at the aldehyde carbon. This can slow nucleophilic additions but enhance electrophilicity in reactions like Wittig or Henry reactions. Computational studies (e.g., DFT calculations) are advised to map electronic effects, as seen in ’s structure-activity relationship (SAR) analyses. Experimental validation via kinetic studies under varying conditions (e.g., solvent polarity, temperature) is critical .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how can SHELX software address them?

  • Methodological Answer : The trifluoromethyl group’s high thermal motion and potential disorder complicate crystallographic refinement. SHELXL ( ) allows for anisotropic displacement parameter refinement and partial occupancy modeling. For high-resolution data, using restraints for CF3_3 geometry (C–F bond lengths ~1.33 Å) and implementing TWIN/BASF commands for twinned crystals improves accuracy. Comparative analysis with related structures (e.g., ’s ethyl acetate derivatives) can guide parameterization .

Q. How can contradictory biological activity data for derivatives of this compound be resolved?

  • Methodological Answer : Contradictions often stem from impurities or solvent effects. Purify compounds via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity by HPLC (>95%, ). For biological assays, ensure consistent solvent systems (e.g., DMSO concentration <1%) and replicate experiments across cell lines. SAR studies, as in , should compare trifluoromethyl positioning (para vs. meta) to isolate steric/electronic contributions .

Key Considerations for Experimental Design

  • Control Experiments : Include trifluoromethyl-free analogs to isolate electronic effects.
  • High-Throughput Screening : Use automated crystallography pipelines with SHELXC/D/E ( ) for rapid phase determination.
  • Statistical Validation : Apply ANOVA to compare reaction yields under varying conditions (e.g., catalyst loading, solvent).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.